molecular formula C10H11NO3 B13990188 (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid CAS No. 933708-57-7

(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

Cat. No.: B13990188
CAS No.: 933708-57-7
M. Wt: 193.20 g/mol
InChI Key: MKQDLENGVAZKHV-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes intramolecular amidation to yield the desired benzoxazine derivative .

Industrial Production Methods

Industrial production of benzoxazine derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, thereby accelerating the cyclization process and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.

    Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions include various oxo and hydroxy derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a potassium channel activator, the compound binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane . This action can result in various physiological effects, such as antihypertensive activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

933708-57-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11/h1-4H,5-7H2,(H,12,13)

InChI Key

MKQDLENGVAZKHV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1CC(=O)O

Origin of Product

United States

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